Delta-2-Cefteram Pivoxil

Beschreibung

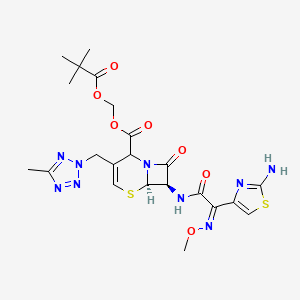

Eigenschaften

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h7-8,14-15,18H,6,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,15?,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSIJKGBMZQPQF-QWIQBTIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(N=N1)CC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C4=CSC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N9O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of Delta-2-Cefteram Pivoxil impurity

Technical Guide: Characterization and Control of the -Cefteram Pivoxil Impurity

Executive Summary

Cefteram Pivoxil (CAS: 82547-58-8) is a third-generation cephalosporin prodrug. Like all cephalosporins, it relies on the integrity of the dihydrothiazine ring (

This structural shift is a Critical Quality Attribute (CQA) because the

Chemical Structure & Identity

The core distinction lies in the position of the double bond within the six-membered dihydrothiazine ring.

| Feature | Cefteram Pivoxil (Active API) | |

| Ring System | ||

| Double Bond | Between C3 and C4 | Between C2 and C3 |

| C2 Geometry | ||

| C4 Geometry | ||

| Conjugation | Conjugation is broken; C4-Carboxyl is isolated from the double bond. | |

| CAS (Ref) | 82547-58-8 (Parent) | 104712-44-9 (Commercial Ref Std) |

Structural Representation[1][2][3][4][5]

-

Parent IUPAC: (6R,7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2 -ene-2-carboxylic acid 2,2-dimethylpropionyloxymethyl ester.[1][2]

-

Note on IUPAC: Standard nomenclature often renumbers the bicyclic system, causing the "oct-2-ene" vs "oct-3-ene" confusion. In cephem numbering (standard for medicinal chemistry), the active drug is

.[3]

-

Mechanism of Formation

The formation of the

The Isomerization Pathway[3]

-

Deprotonation: A base abstracts a proton from C2.

-

Resonance Stabilization: The resulting carbanion is delocalized across S1–C2–C3–C4.

-

Reprotonation: The system reprotonates at C4 (gamma position) rather than C2.

-

Thermodynamics: The

isomer is often thermodynamically more stable than the

Figure 1: Base-catalyzed isomerization pathway of Cefteram Pivoxil.

Synthesis of Reference Standard

To validate analytical methods (HPLC/LC-MS), researchers must synthesize the

Protocol: Intentional Isomerization

-

Preparation: Dissolve 100 mg of Cefteram Pivoxil (

) in 5 mL of Dichloromethane (DCM) or Acetonitrile (ACN). -

Induction: Add 1.0 equivalent of Triethylamine (Et

N) or Pyridine. -

Reaction: Stir at room temperature (25°C) for 2–4 hours. Monitor by TLC or HPLC.

-

Note: Strong inorganic bases (NaOH) should be avoided as they will hydrolyze the pivoxil ester linkage before isomerization is complete.

-

-

Quenching: Wash the organic layer with dilute HCl (0.1 N) to remove the base and "freeze" the equilibrium.

-

Crucial Step: The

isomer is stable in neutral/acidic organic solvents but can revert or degrade further in strong acid.

-

-

Isolation: Dry over MgSO

, filter, and concentrate in vacuo. Purify via preparative HPLC or silica flash chromatography (Mobile Phase: Hexane:Ethyl Acetate).

Analytical Characterization

Distinguishing the isomers requires specific spectroscopic techniques due to their identical molecular weight (isobars).

A. UV-Vis Spectroscopy

-

(Active): Shows absorption maxima (

- (Impurity): Exhibits a hypsochromic shift (blue shift) to roughly 245–255 nm (or lower intensity at 260 nm) because the C2=C3 double bond is not conjugated with the C4-carbonyl.

B. Nuclear Magnetic Resonance ( H-NMR)

This is the definitive identification method.

| Position | ||

| C2 Protons | AB Quartet / Doublet ( | Vinyl Singlet ( |

| C4 Proton | Absent (Quaternary Carbon) | Singlet / Doublet ( |

C. HPLC Method Parameters

Standard reverse-phase conditions can separate the isomers based on hydrophobicity changes.

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient of Ammonium Acetate buffer (pH 5.5) and Acetonitrile.

-

Elution Order: The

isomer typically elutes after the

Regulatory & Stability Implications

Under ICH Q3A(R2) guidelines, this impurity is classified as a degradation product.

-

Reporting Threshold: >0.05% (or 0.10% depending on dose).

-

Identification Threshold: >0.10% (for max daily dose

2g). -

Qualification: Required if levels exceed 0.15%.

Stability Strategy: Formulations must be kept at slightly acidic pH (pH 4.0–6.0). Excipients with alkaline properties (e.g., Magnesium Stearate) can catalyze the shift in solid-state dosage forms if moisture is present.

References

-

ICH Harmonised Tripartite Guideline. (2006).[4] Impurities in New Drug Substances Q3A(R2).[4][5] International Conference on Harmonisation.[4] Link

-

Tsuji, A., et al. (1981).[6] Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. Journal of Pharmaceutical Sciences, 70(10), 1120-1128.[6] Link

-

Cooper, R. D. G., et al. (1970).[7] Configurational and conformational analysis of deacetoxy-Δ2- and -Δ3-cephalosporins... by nuclear magnetic resonance. Journal of the Chemical Society C. Link[7]

-

Li, J., et al. (2021).[8] NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. Chinese Pharmaceutical Journal.[8] Link

-

Splendid Lab. (n.d.). Delta 2-Cefteram Pivoxil Reference Standard Data. (Commercial Reference for CAS 104712-44-9). Link

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. youtube.com [youtube.com]

- 6. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemistry of cephalosporin antibiotics. Part XVI. Configurational and conformational analysis of deacetoxy-Δ2- and -Δ3-cephalosporins and their corresponding sulphoxide isomers by nuclear magnetic resonance - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]

An In-depth Technical Guide to Cefteram Pivoxil and its Related Isomeric Impurity, Delta-2-Cefditoren Pivoxil

This guide provides a comprehensive technical overview of Cefteram Pivoxil and its related compounds, with a special focus on the isomeric impurity sometimes associated with third-generation cephalosporins, such as the Delta-2 isomer. This document is intended for researchers, scientists, and drug development professionals, offering insights into the chemical properties, mechanism of action, synthesis, and analysis of these important antibacterial agents.

Introduction: Navigating the Nomenclature

In the landscape of third-generation oral cephalosporins, precise nomenclature is critical. The query for "Delta-2-Cefteram Pivoxil" highlights a potential ambiguity between two distinct, yet related, molecules: Cefteram Pivoxil and Cefditoren Pivoxil . The "Delta-2" designation typically refers to an inactive isomeric impurity that can arise during the synthesis or degradation of cephalosporins, where the double bond in the dihydrothiazine ring shifts from the Delta-3 to the Delta-2 position. While a direct entry for "Delta-2-Cefteram Pivoxil" is not prominently found in major chemical databases, "Delta-2-Cefditoren Pivoxil" is a recognized impurity of Cefditoren Pivoxil.[1]

This guide will first delineate the properties of Cefteram Pivoxil and then address the significance of the Delta-2 isomer, using Delta-2-Cefditoren Pivoxil as the primary example, given the available data.

Core Compound Identification and Properties

A clear distinction between Cefteram Pivoxil and Cefditoren Pivoxil is essential for any technical discussion. The table below summarizes their fundamental properties.

| Property | Cefteram Pivoxil | Cefditoren Pivoxil | Delta-2-Cefditoren Pivoxil |

| CAS Number | 82547-81-7[2] | 117467-28-4[3] | 148774-47-4 |

| Molecular Formula | C₂₂H₂₇N₉O₇S₂[2] | C₂₅H₂₈N₆O₇S₃[3][4] | C₂₅H₂₈N₆O₇S₃ |

| Molecular Weight | 593.6 g/mol [2] | 620.7 g/mol [3] | 620.72 g/mol |

| Synonyms | Tomiron, T-2588[2] | Meiact, Spectracef, CDTR-PI[4][5] | (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl ester |

Part I: Cefteram Pivoxil - The Core Molecule

Mechanism of Action

Cefteram Pivoxil is a prodrug that, upon oral administration, is hydrolyzed in the intestinal tract to its active form, cefteram.[6] As a third-generation cephalosporin, cefteram exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] This is achieved through its binding to penicillin-binding proteins (PBPs), which are crucial enzymes for the cross-linking of peptidoglycan, a key component of the cell wall.[6] The disruption of this process leads to a compromised cell wall, resulting in bacterial cell lysis and death.[6]

Its broad spectrum of activity includes many Gram-positive and Gram-negative bacteria.[7]

Synthesis of Cefteram Pivoxil

The synthesis of Cefteram Pivoxil is a multi-step process. A common pathway involves the following key transformations:

-

Formation of the Cephalosporin Nucleus : The synthesis often starts with 7-aminocephalosporanic acid (7-ACA). The 3-position is modified to introduce the (5-methyl-2H-tetrazol-2-yl)methyl group, yielding an intermediate known as 7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA).[8]

-

Acylation of the 7-Amino Group : The 7-MTCA intermediate is then acylated at the 7-amino position. This is achieved by reacting it with an activated form of the side chain, specifically 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid.[8] This reaction forms the active moiety, cefteram.

-

Esterification to the Prodrug : Finally, to enhance oral bioavailability, the carboxylic acid group at the 4-position is esterified. Cefteram is reacted with iodomethyl pivalate to produce the pivaloyloxymethyl ester, Cefteram Pivoxil.[8]

Caption: Simplified workflow for the synthesis of Cefteram Pivoxil.

Part II: The Delta-2 Isomer - A Critical Impurity

Formation and Significance of Delta-2-Cefditoren Pivoxil

The Delta-2 (or Δ²) isomer is a common process-related impurity in the synthesis of cephalosporin antibiotics like Cefditoren Pivoxil.[1] It is considered antibacterially inactive.[1] Its formation involves the isomerization of the endocyclic double bond of the cephem nucleus from the biologically active Δ³ position to the inactive Δ² position. This shift can be catalyzed by basic conditions during synthesis or storage.[9]

The presence of the Delta-2 isomer is a critical quality attribute that must be monitored and controlled in the final drug product, as regulatory guidelines impose strict limits on such impurities.

Caption: Isomerization from the active Delta-3 to the inactive Delta-2 form.

Analytical Methodologies for Isomer Detection

Ensuring the purity of cephalosporin products requires robust analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its isomers and other degradation products.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose. A validated, stability-indicating reverse-phase HPLC (RP-HPLC) method is essential for quality control.

Protocol: RP-HPLC for Cefditoren Pivoxil and Impurity Profiling

This protocol is a representative example based on established methods for cephalosporin analysis.[10][11]

-

Chromatographic System :

-

Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile.[10] The pH is a critical parameter for achieving separation.

-

Flow Rate : Typically 1.0 mL/min.[10]

-

Detection : UV detector set at a wavelength where both the API and impurities have significant absorbance (e.g., 256 nm).[10]

-

Column Temperature : Controlled, for instance, at 25°C, to ensure reproducibility.

-

-

Sample and Standard Preparation :

-

Prepare stock solutions of the reference standards (Cefditoren Pivoxil, Delta-2 isomer) in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Prepare the test sample by dissolving the drug substance or formulation in the same diluent to a known concentration.

-

-

Analysis :

-

Inject the standard solutions to determine their retention times and response factors.

-

Inject the test sample.

-

Identify the peaks in the sample chromatogram by comparing retention times with the standards. The Delta-2 isomer typically elutes at a different retention time than the parent Delta-3 compound.

-

Quantify the impurities based on their peak areas relative to the main component, using appropriate response factors if necessary.

-

-

Method Validation : The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[11]

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural characterization of unknown impurities.[11][12] Time-of-flight (TOF) analyzers can provide accurate mass measurements, which helps in elucidating the elemental composition of the degradation products.[11]

Conclusion

In the development and manufacturing of cephalosporin antibiotics, a thorough understanding of the core molecule, such as Cefteram Pivoxil, is paramount. This includes not only its synthesis and mechanism of action but also a deep knowledge of potential process-related impurities. The Delta-2 isomer, exemplified by Delta-2-Cefditoren Pivoxil, represents a critical quality attribute that must be rigorously controlled to ensure the safety and efficacy of the final drug product. The application of advanced analytical techniques like HPLC and LC-MS is fundamental to achieving this control, thereby upholding the principles of scientific integrity and trustworthiness in pharmaceutical development.

References

-

Compound: CEFDITOREN PIVOXIL (CHEMBL454446) - ChEMBL - EMBL-EBI. (URL: [Link])

- CN111233894B - Cefditoren pivoxil delta3 Process for the preparation of isomers - Google P

- CN109180704B - Synthesis method of cefditoren pivoxil - Google P

-

Cefteram Pivoxil | C22H27N9O7S2 | CID 5362114 - PubChem. (URL: [Link])

-

Cefditoren Pivoxil Tablets | Prescription Drug Profile - Function, Ingredients & Safety Info. (URL: [Link])

- CN108084212B - Preparation method of cefditoren pivoxil - Google P

-

Delta 2-Cefcapene Pivoxil - Veeprho. (URL: [Link])

-

Cefditoren - Wikipedia. (URL: [Link])

- US20080069879A1 - Stable solid dosage form containing amorphous cefditoren pivoxil and process for preparation thereof - Google P

-

CEFDITOREN PIVOXIL Tablets 100mg "CH" | Kusuri-no-Shiori(Drug Information Sheet). (URL: [Link])

-

Synthesis of cefteram pivoxil - ResearchGate. (URL: [Link])

-

Cefditoren Pivoxil | C25H28N6O7S3 | CID 6437877 - PubChem. (URL: [Link])

-

Comparative clinical study of cefcapene pivoxil and cefteram pivoxil in chronic respiratory tract infections by a double-blind method - PubMed. (URL: [Link])

-

Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry and ion trap mass spectrometry - PubMed. (URL: [Link])

-

Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin - MDPI. (URL: [Link])

-

Determination of Cefditoren Pivoxil in bulk by RP-HPLC in presence of its degradation Products - ResearchGate. (URL: [Link])

-

Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - NIH. (URL: [Link])

Sources

- 1. US20080069879A1 - Stable solid dosage form containing amorphous cefditoren pivoxil and process for preparation thereof - Google Patents [patents.google.com]

- 2. Cefteram Pivoxil | C22H27N9O7S2 | CID 5362114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Cefditoren Pivoxil | 117467-28-4 | > 95% [smolecule.com]

- 4. Compound: CEFDITOREN PIVOXIL (CHEMBL454446) - ChEMBL [ebi.ac.uk]

- 5. Cefditoren - Wikipedia [en.wikipedia.org]

- 6. What is Cefteram Pivoxil used for? [synapse.patsnap.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. CN108084212B - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry and ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unwanted Shift: A Technical Guide to the Mechanism of Delta-2 Isomerization in Cefteram Pivoxil

This in-depth technical guide is intended for researchers, scientists, and drug development professionals engaged in the study and formulation of cephalosporin antibiotics. It provides a detailed exploration of the core mechanism, kinetics, and analytical methodologies pertinent to the Delta-2 isomerization of Cefteram Pivoxil, a critical degradation pathway impacting the drug's stability and therapeutic efficacy.

Executive Summary

Cefteram Pivoxil, a third-generation oral cephalosporin, is a prodrug designed for enhanced bioavailability.[1][2] Its therapeutic activity is contingent upon the structural integrity of the cephem nucleus, specifically the endocyclic double bond at the Delta-3 position. However, under certain conditions, this crucial double bond can migrate to the Delta-2 position, a process known as isomerization. This structural modification results in the formation of the Delta-2 isomer, a microbiologically inactive form of the antibiotic.[3] Understanding the mechanism and kinetics of this isomerization is paramount for the development of stable formulations and for ensuring the clinical effectiveness of Cefteram Pivoxil. This guide elucidates the base-catalyzed mechanism of this prototropic shift, details the factors influencing its rate, and provides a comprehensive experimental framework for its quantification and characterization.

The Chemistry of Cefteram Pivoxil and the Significance of the Delta-3 Double Bond

Cefteram Pivoxil is the pivaloyloxymethyl ester of Cefteram.[1] The ester functional group at the C-4 carboxylate position enhances its lipophilicity, facilitating its absorption through the gastrointestinal tract.[2] Once absorbed, plasma esterases hydrolyze the pivoxil moiety to release the active drug, Cefteram.[2]

The antibacterial activity of Cefteram, like all cephalosporins, is primarily attributed to the ß-lactam ring, which inhibits bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs).[2] The geometry and electronic properties of the cephem nucleus, which are influenced by the position of the endocyclic double bond, are critical for this interaction. The native, active form of the drug possesses a double bond between C-3 and C-4, designated as the Delta-3 isomer.

The migration of this double bond to the C-2 and C-3 positions results in the formation of the Delta-2 isomer. This isomerization event alters the three-dimensional structure of the cephem nucleus, rendering it unable to effectively bind to and inactivate bacterial PBPs, thus leading to a loss of antibacterial activity.[3][4]

The Mechanism of Delta-2 Isomerization: A Base-Catalyzed Prototropic Shift

The isomerization of the Delta-3 double bond in Cefteram Pivoxil is a reversible, base-catalyzed process.[5] This phenomenon is significantly more pronounced in cephalosporin esters compared to their corresponding free acids.[3] The thermodynamically more stable isomer is the Delta-3 form; therefore, the rapid isomerization observed in esters is governed by kinetic factors.[3]

The proposed mechanism involves a prototropic shift facilitated by the abstraction of a proton from the C-2 position by a base. The presence of the sulfur atom in the dihydrothiazine ring is thought to favor this process.[3] The key steps are as follows:

-

Proton Abstraction: A base (B:) abstracts a proton from the carbon atom at position 2 (C-2) of the cephem ring. This is the rate-determining step.

-

Formation of a Carbanionic Intermediate: The removal of the proton results in the formation of a resonance-stabilized carbanion intermediate. The negative charge is delocalized over the C-2, C-3, and C-4 atoms and the carbonyl group of the ester.

-

Reprotonation: The carbanionic intermediate is subsequently reprotonated. Protonation at C-4 regenerates the starting Delta-3 isomer, while protonation at C-2 leads to the formation of the thermodynamically less stable but kinetically favored (under certain conditions) Delta-2 isomer.

The esterification of the C-4 carboxylate group in Cefteram Pivoxil plays a crucial role in accelerating this isomerization. The electron-withdrawing nature of the ester group increases the acidity of the C-2 proton, making it more susceptible to abstraction by a base. In contrast, in the free acid form (Cefteram), the carboxylate anion at C-4 is electron-donating, which destabilizes the carbanionic intermediate and thus slows down the rate of isomerization.

Caption: Base-catalyzed isomerization of Cefteram Pivoxil.

Factors Influencing the Rate of Delta-2 Isomerization

The rate of Delta-2 isomerization is influenced by several factors, which are critical considerations during drug formulation, storage, and administration.

-

pH: As a base-catalyzed reaction, the rate of isomerization increases with increasing pH.[5] In alkaline conditions, the concentration of hydroxide ions or other basic species is higher, leading to a faster rate of proton abstraction from C-2.

-

Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including isomerization.[6] Therefore, storage of Cefteram Pivoxil at elevated temperatures can lead to a greater accumulation of the inactive Delta-2 isomer.

-

Buffer Composition: The composition of the buffer system can also influence the rate of isomerization. General base catalysis can occur, where components of the buffer can act as proton acceptors.[7] For instance, studies on similar cephalosporin prodrug esters have shown that in phosphate buffer, the Delta-2 isomer is the major degradation product.[8]

-

Solvent: The polarity of the solvent can affect the stability of the charged intermediate, thereby influencing the reaction rate.

Experimental Workflow for the Quantification of Delta-2 Isomerization

The quantification of the Delta-3 and Delta-2 isomers of Cefteram Pivoxil is crucial for stability studies and quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.[9][10]

Sample Preparation for Kinetic Studies

-

Prepare a stock solution of Cefteram Pivoxil in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Prepare buffer solutions at the desired pH values (e.g., phosphate buffers at pH 6.0, 7.4, and 8.0).

-

Initiate the degradation study by diluting an aliquot of the Cefteram Pivoxil stock solution into the pre-heated buffer solutions to a final desired concentration.

-

Incubate the solutions at a constant temperature (e.g., 37°C).

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding a suitable acidic solution to lower the pH and halt further isomerization, and/or dilute with the mobile phase and store at a low temperature (e.g., 4°C) prior to analysis.

Caption: Workflow for kinetic analysis of isomerization.

HPLC Method for Isomer Separation

A reversed-phase HPLC method can be developed and validated for the separation and quantification of the Delta-3 and Delta-2 isomers. The following is a representative method adapted from literature on similar cephalosporins:[9][11]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 254 nm or 270 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Analysis

The percentage of the Delta-2 isomer at each time point can be calculated from the peak areas in the chromatograms. The kinetics of the isomerization can be determined by plotting the concentration of the Delta-3 isomer versus time and fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

| Parameter | Delta-3 Isomer (Cefteram Pivoxil) | Delta-2 Isomer |

| Biological Activity | Active | Inactive[3] |

| Relative Stability | Thermodynamically more stable[3] | Thermodynamically less stable |

| Formation | Native form | Formed via base-catalyzed isomerization[5] |

| UV λmax | Characteristic absorbance | Shift in λmax may be observed due to altered conjugation[4] |

| ¹H NMR | Characteristic signals for cephem nucleus | Shift in signals for protons at C-2, C-3, and C-4[4] |

Table 1: Comparison of the Properties of Delta-3 and Delta-2 Isomers of Cefteram Pivoxil.

Spectroscopic Characterization of the Delta-2 Isomer

The structural elucidation of the Delta-2 isomer can be achieved through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the Delta-2 and Delta-3 isomers. In the ¹H NMR spectrum of the Delta-2 isomer, the signals corresponding to the protons at C-2, C-3, and C-4 will be significantly different from those of the Delta-3 isomer due to the change in their chemical environment. For instance, the appearance of two methine signals in place of a single methylene signal can be indicative of double bond migration.[4]

-

Mass Spectrometry (MS): While the Delta-2 and Delta-3 isomers have the same molecular weight, LC-MS can be used to confirm the identity of the peaks in the chromatogram and to characterize other degradation products.

-

Ultraviolet (UV) Spectroscopy: The change in the conjugated system upon isomerization from Delta-3 to Delta-2 can result in a shift in the UV absorption maximum (λmax).[4]

Implications for Drug Development and Formulation

The propensity of Cefteram Pivoxil to undergo Delta-2 isomerization has significant implications for its development and formulation:

-

Formulation Strategy: Formulations should be designed to maintain a pH that minimizes the rate of isomerization. The use of appropriate buffering agents is crucial.

-

Excipient Compatibility: Excipients should be carefully selected to ensure they do not have a basic character that could catalyze the isomerization.

-

Storage Conditions: To ensure the stability and shelf-life of the drug product, it should be stored at controlled room temperature, protected from high temperatures and humidity.

-

In Vivo Considerations: While isomerization is a concern for in vitro stability, the in vivo environment also plays a role. In human intestinal juice, enzymatic hydrolysis of the prodrug ester to the active Delta-3 cephalosporin can be faster than the chemical isomerization, potentially mitigating the impact of this degradation pathway on bioavailability.[8]

Conclusion

The Delta-2 isomerization of Cefteram Pivoxil is a critical degradation pathway that leads to the formation of a microbiologically inactive isomer. This base-catalyzed prototropic shift is accelerated in the ester prodrug form and is influenced by factors such as pH, temperature, and buffer composition. A thorough understanding of the mechanism and kinetics of this isomerization, coupled with robust analytical methods for its quantification, is essential for the development of stable and effective formulations of Cefteram Pivoxil. By controlling the conditions that promote this unwanted shift, researchers and drug development professionals can ensure the quality, safety, and efficacy of this important third-generation cephalosporin.

References

- CN111233894B - Cefditoren pivoxil delta3 Process for the preparation of isomers - Google Patents. (n.d.).

-

Theoretical aspects of cephalosporin isomerism | Request PDF - ResearchGate. (2025, August 6). Retrieved February 7, 2026, from [Link]

-

[Bacteriological, pharmacokinetic and clinical studies on cefteram pivoxil in the pediatric field] - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

-

The Stability Study of Cefepime Hydrochloride in Various Drug Combinations - MDPI. (2023, February 16). Retrieved February 7, 2026, from [Link]

-

identification-of-e-and-z-isomers-of-some-cephalosporins-by-nmr.pdf - TSI Journals. (2010, March 1). Retrieved February 7, 2026, from [Link]

-

A Comparative Study of Kinetic Reaction Schemes for the Isomerization Process of the C 6 Series - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

-

Cefteram pivoxil - G-Biosciences. (n.d.). Retrieved February 7, 2026, from [Link]

-

Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

-

Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry and ion trap mass spectrometry - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

-

D 3 -D 2 isomerization of cephalosporins: the effect of the substituent at the 3-position. (n.d.). Retrieved February 7, 2026, from [Link]

-

What is the mechanism of Cefteram Pivoxil? - Patsnap Synapse. (2024, July 17). Retrieved February 7, 2026, from [Link]

-

Study on Isomeric Impurities in Cefotiam Hydrochloride - PMC - NIH. (2021, January 15). Retrieved February 7, 2026, from [Link]

-

Reversed-phase HPLC separation of Δ;2 and Δ;3 isomers of 7-ADCA and cephalexin monohydrate | Semantic Scholar. (1987, May 1). Retrieved February 7, 2026, from [Link]

-

[Laboratory and clinical studies on cefteram pivoxil in pediatric field] - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

-

NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. (n.d.). Retrieved February 7, 2026, from [Link]

-

Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

-

UPLC method development and validation for Cefditoren Pivoxil in active pharmaceutical ingredient. (2011, August 30). Retrieved February 7, 2026, from [Link]

-

Synthesis and mechanisms of decomposition of some cephalosporin prodrugs - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

-

Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

- 1. Kinetics and Isotherm Study of Ceftriaxone Removal Using Functionalized Biochar Combined with Photocatalysis [mdpi.com]

- 2. Comparative clinical study of cefcapene pivoxil and cefteram pivoxil in chronic respiratory tract infections by a double-blind method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Study on Isomeric Impurities in Cefotiam Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delta-3-delta-2 isomerization of cephalosporins: the effect of the substituent at the 3-position [ch.ic.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and mechanisms of decomposition of some cephalosporin prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. japsonline.com [japsonline.com]

- 11. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Degradation Pathway of Cefteram Pivoxil to its Delta-2 Isomer

This guide provides a comprehensive technical overview of the degradation of Cefteram Pivoxil, a third-generation oral cephalosporin, with a specific focus on the formation of its microbiologically inactive Delta-2 (Δ²) isomer. This document is intended for researchers, scientists, and drug development professionals engaged in the stability testing, formulation development, and quality control of cephalosporin-based therapeutics.

Introduction: The Significance of Isomeric Purity in Cephalosporins

Cefteram Pivoxil, the pivaloyloxymethyl ester prodrug of Cefteram, is designed for enhanced oral bioavailability.[1][2] Upon absorption, it is hydrolyzed by esterases to release the active moiety, Cefteram, which exerts its antibacterial effects by inhibiting bacterial cell wall synthesis.[1][2] The therapeutic efficacy of Cefteram Pivoxil is intrinsically linked to the isomeric integrity of its cephem nucleus, specifically the position of the double bond in the dihydrothiazine ring. The biologically active form is the Delta-3 (Δ³) isomer. However, under certain conditions, this can isomerize to the inactive Delta-2 (Δ²) form, compromising the drug's potency and potentially leading to the formation of other degradation products.[3] A thorough understanding of this degradation pathway is therefore paramount for ensuring the quality, safety, and efficacy of Cefteram Pivoxil formulations.

The Chemical Core: Unraveling the Δ³ to Δ² Isomerization Pathway

The primary degradation pathway of Cefteram Pivoxil that leads to the loss of biological activity, outside of β-lactam ring hydrolysis, is the isomerization of the double bond from the Δ³ to the Δ² position. This transformation is a base-catalyzed prototropic shift.

The Underlying Mechanism

The isomerization is initiated by the abstraction of a proton from the C-2 position of the cephem nucleus by a base. This results in the formation of a resonance-stabilized carbanion intermediate. Subsequent reprotonation at the C-4 position yields the thermodynamically more stable, but microbiologically inactive, Δ²-isomer. The pivoxil ester group at the C-4 carboxyl position is crucial for this degradation pathway; the free acid form of the cephalosporin does not readily undergo this isomerization under the same conditions.[3]

Caption: Base-catalyzed isomerization of Cefteram Pivoxil.

Key Factors Influencing the Degradation to the Δ²-Isomer

The rate and extent of the Δ³ to Δ² isomerization are governed by several critical factors. A comprehensive understanding of these is essential for the development of stable formulations and for defining appropriate storage conditions.

-

pH: The isomerization is significantly accelerated in basic conditions due to the increased availability of hydroxide ions or other bases to abstract the C-2 proton. Conversely, the compound is more stable in acidic to neutral pH ranges.

-

Temperature: As with most chemical reactions, an increase in temperature provides the necessary activation energy for the isomerization process, thereby increasing the degradation rate.[3]

-

Buffer Concentration: Higher buffer concentrations at a given pH can increase the rate of isomerization, as buffer salts can also participate in the catalysis of the prototropic shift.

-

The C-3 Substituent: The nature of the substituent at the C-3 position of the cephem nucleus has a pronounced effect on the electronic properties of the conjugated system and, consequently, the stability of the Δ³-double bond. While direct studies on Cefteram Pivoxil are limited, research on analogous cephalosporin esters has shown that electron-withdrawing groups at this position can influence the ease of isomerization.

Experimental Analysis: A Framework for Studying the Degradation Pathway

A robust analytical strategy is crucial for the identification, separation, and quantification of Cefteram Pivoxil and its Δ²-isomer. This typically involves forced degradation studies followed by analysis using a stability-indicating chromatographic method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. A typical protocol for Cefteram Pivoxil would involve subjecting the drug substance to the stress conditions outlined by the International Council for Harmonisation (ICH) guidelines.

Objective: To generate the Δ²-isomer and other potential degradation products to a level of approximately 10-20% degradation.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Cefteram Pivoxil in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

-

Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature and monitor the degradation at shorter time intervals (e.g., 15, 30, 60, 120 minutes) due to the expected rapid degradation. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase. The Δ²-isomer is expected to be a major degradation product under these conditions.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours). At each time point, withdraw a sample and dilute with the mobile phase.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period. At intervals, withdraw samples, dissolve in the mobile phase, and analyze.

-

Photolytic Degradation: Expose the drug substance in solution and in the solid state to UV and visible light as per ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Caption: Experimental workflow for forced degradation studies.

Stability-Indicating HPLC Method

A well-developed High-Performance Liquid Chromatography (HPLC) method is the cornerstone of analyzing the degradation of Cefteram Pivoxil. The method must be capable of separating the active Δ³-isomer from the inactive Δ²-isomer and any other degradation products.

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention and separation for cephalosporins. |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 4.5-6.5) and an organic modifier (e.g., acetonitrile or methanol). | The gradient allows for the effective separation of the parent drug from its more or less polar degradation products. The pH of the mobile phase is critical to ensure good peak shape and to control the ionization state of the analytes. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |

| Column Temperature | 30-40°C | Elevated temperature can improve peak shape and reduce analysis time. |

| Detection | UV at a suitable wavelength (e.g., 230 nm or 270 nm) | Cefteram Pivoxil has significant UV absorbance in this range. |

| Injection Volume | 10-20 µL | A typical injection volume for standard HPLC analysis. |

Self-Validation: The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks in the chromatograms of the stressed samples. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the Cefteram Pivoxil peak is free from any co-eluting impurities.

Characterization of the Δ²-Isomer

The identity of the Δ²-isomer formed during forced degradation can be confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry: The Δ²-isomer will have the same molecular weight as the parent Δ³-isomer. However, fragmentation patterns in MS/MS may show subtle differences that can aid in structural elucidation. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition.

-

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the Δ² and Δ³ isomers. The chemical shifts of the protons and carbons around the double bond will be significantly different between the two isomers, providing unambiguous structural confirmation.[4]

Conclusion and Future Perspectives

The degradation of Cefteram Pivoxil to its Δ²-isomer is a critical stability concern that can impact the therapeutic efficacy of the drug product. This in-depth guide has elucidated the chemical basis of this isomerization, the key factors that influence its rate, and a robust experimental framework for its investigation. A thorough understanding and control of this degradation pathway are essential for the development of stable and effective Cefteram Pivoxil formulations. Future research may focus on the development of novel formulation strategies to inhibit this isomerization, as well as the application of advanced analytical techniques for the rapid and sensitive detection of the Δ²-isomer in pharmaceutical products.

References

-

Impurity profiling of Cefteram pivoxil based on Fourier transform ion cyclotron resonance MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Preparation method of cefditoren pivoxil [delta]3 isomer. Eureka | Patsnap. [Link]

- CN110372727B - Cefditoren acid δ3 isomer and preparation method of cefditoren pivoxil δ3 isomer - Google P

- CN104513256A - Preparation method of cefditoren pivoxil - Google P

-

Cefditoren Pivoxil | Degradation Pathways | HPLC-DAD | LC-MS-TOF | Stress Studies. [Link]

-

Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. ResearchGate. [Link]

-

Identification and characterization of hydrolytic degradation products of cefditoren pivoxil using LC and LC-MS/TOF. SciSpace. [Link]

-

Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. PMC. [Link]

-

Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry and ion trap mass spectrometry. PubMed. [Link]

-

Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. CORE. [Link]

-

Stability Indicating Method Development Degradation Studies and Validation of Cefpodoxime Proxetil by RP-HPLC Method. International Journal for Pharmaceutical Research Scholars (IJPRS). [Link]

-

What is Cefteram Pivoxil used for? - Patsnap Synapse. [Link]

-

What is the mechanism of Cefteram Pivoxil? - Patsnap Synapse. [Link]

-

D 3 -D 2 isomerization of cephalosporins: the effect of the substituent at the 3-position. [Link]

-

Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability. PubMed. [Link]

-

identification-of-e-and-z-isomers-of-some-cephalosporins-by-nmr.pdf - TSI Journals. [Link]

Sources

- 1. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry and ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delta-3-delta-2 isomerization of cephalosporins: the effect of the substituent at the 3-position [ch.ic.ac.uk]

- 4. tsijournals.com [tsijournals.com]

Thermodynamic Stability of Delta-2-Cefteram Pivoxil: A Mechanistic & Experimental Guide

The following guide is a technical synthesis designed for researchers and drug development scientists. It addresses the thermodynamic and kinetic behavior of the Delta-2 (

Executive Summary & Clinical Relevance

Cefteram Pivoxil (CFT-PI) is an oral third-generation cephalosporin ester prodrug. While the pivaloyloxymethyl ester moiety enhances lipophilicity and oral bioavailability, it introduces a specific instability: the migration of the dihydrothiazine double bond from the biologically active

For the formulation scientist, the

Key Technical Takeaway: In the esterified form (Pivoxil), the thermodynamic energy gap between the

Mechanistic Landscape: The Isomerization Pathway[1][2]

The stability of Cefteram Pivoxil hinges on the acidity of the proton at the C2 position . In the

The Base-Catalyzed Mechanism

The isomerization proceeds via a carbanion intermediate (or enolate-like transition state).

-

Deprotonation: A base (B:) abstracts a proton from C2.

-

Delocalization: The resulting negative charge is delocalized across the dihydrothiazine ring system, involving the sulfur atom and the C4-carboxyl group.

-

Reprotonation: The system reprotonates at C4 (leading back to

) or at C2 (leading to

Because the

Visualization of the Pathway

The following diagram illustrates the reversible thermodynamic shuttle between the active and inactive forms.

Caption: Figure 1: The reversible base-catalyzed isomerization pathway of Cefteram Pivoxil. Note that the esterification at C4 stabilizes the Transition State, lowering the activation energy for isomerization.

Thermodynamic vs. Kinetic Control[3]

Understanding the stability of Cefteram Pivoxil requires distinguishing between Kinetic Stability (how fast it changes) and Thermodynamic Stability (the final equilibrium state).

The Ester Effect

In cephalosporin acids, the

-

Dipole Minimization: The

isomer allows for a relaxation of the dipole-dipole repulsion between the -

Equilibrium Constant (

):

Key Thermodynamic Parameters

-

Activation Energy (

): Typically ranges from 20–30 kcal/mol for the -

pH Dependence: The rate constant (

) is log-linear with pH in the alkaline region, confirming specific base catalysis.

Experimental Protocol: Determination of Stability Constants

To validate the thermodynamic stability of a specific Cefteram Pivoxil formulation, you must determine the isomerization rate constants (

Reagents & Equipment

-

HPLC System: Agilent 1290 Infinity II or equivalent with DAD.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (pH controlled).

-

B: Acetonitrile.

-

-

Stress Media: Phosphate buffers at pH 6.0, 7.4, and 8.5.

Step-by-Step Workflow

Step 1: Preparation of Stock Solutions Dissolve Cefteram Pivoxil Reference Standard (RS) in Acetonitrile to a concentration of 1.0 mg/mL. Keep chilled (4°C) to prevent premature isomerization.

Step 2: Kinetic Stress Testing

-

Aliquot stock solution into amber glass vials containing pre-warmed buffers (pH 6.0, 7.4, 8.5).

-

Incubate at three temperatures: 25°C, 40°C, and 60°C (Arrhenius approach).

-

Sampling: At

hours. -

Quenching: Immediately quench samples by diluting 1:1 with cold 0.1% Phosphoric Acid (lowering pH < 4 halts isomerization).

Step 3: Analytical Quantification Inject quenched samples into HPLC.

-

Detection: 254 nm (Isosbestic point approximation) and 280 nm.

-

Separation: The

isomer typically elutes later than the

Step 4: Data Processing

Plot

-

If the plot is linear, it follows Pseudo-First-Order Kinetics .

-

Calculate

from the slope. -

Calculate

using the Arrhenius plot of

Automated Workflow Diagram

Caption: Figure 2: Standardized workflow for determining thermodynamic stability parameters of Cefteram Pivoxil.

Quantitative Data Summary (Reference Values)

While specific batch values vary, the following ranges are typical for Cefteram Pivoxil analogs (like Cefditoren/Cefetamet) and serve as validation benchmarks.

| Parameter | Condition | Typical Value / Observation | Implication |

| Isomerization Rate ( | pH 7.4, 37°C | Rapid conversion in neutral/basic environments. | |

| Equilibrium Ratio ( | Phosphate Buffer | ~60 : 40 | |

| Equilibrium Ratio ( | Intestinal Juice | ~10 : 90 | Enzymatic hydrolysis of |

| Activation Energy ( | pH 7.4 | Temperature sensitive; cold chain required. |

Formulation Mitigation Strategies

To ensure the thermodynamic stability of the final drug product, the following strategies are chemically validated:

-

Micro-environmental pH Control: Incorporate acidic excipients (e.g., Citric Acid, Tartaric Acid) to maintain the local pH of the granule/tablet below 5.0, where the C2 deprotonation is kinetically suppressed.

-

Moisture Scavenging: Water acts as a medium for proton transfer. Use low-moisture grades of excipients (e.g., Anhydrous Lactose) and high-barrier packaging (Alu-Alu blister) to prevent the formation of the aqueous transition state.

-

Avoidance of Basic Lubricants: Magnesium Stearate (alkaline) can catalyze surface isomerization. Use Stearic Acid or Sodium Stearyl Fumarate instead.

References

-

Vertex AI Search. (2025). Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice. National Institutes of Health. Link

-

Jelińska, A., et al. (2008).[1] The stability of cefprozil in oral suspension CEFZIL. Acta Poloniae Pharmaceutica.[1] Link

-

Vilanova, B., et al. (1993). D3-D2 isomerization of cephalosporins: the effect of the substituent at the 3-position. Imperial College London / Universitat de les Illes Baleares. Link

-

Han, F., et al. (2020).[2] Impurity profiling of Cefteram pivoxil based on Fourier transform ion cyclotron resonance MS. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Wang, D., et al. (2015).[3] Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

- 1. The stability of cefprozil in oral suspension CEFZIL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impurity profiling of Cefteram pivoxil based on Fourier transform ion cyclotron resonance MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry and ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Hidden Isomer: An In-depth Technical Guide to the Origin of Delta-2-Cefteram Pivoxil in Pharmaceutical Formulations

Foreword: The Imperative of Isomeric Purity in Cephalosporin Therapeutics

In the landscape of pharmaceutical sciences, the efficacy and safety of a drug product are intrinsically linked to the purity of its active pharmaceutical ingredient (API). For cephalosporin antibiotics, a class of beta-lactams renowned for their broad-spectrum activity, the control of isomeric impurities is a critical determinant of therapeutic success. This guide delves into the origins of a specific and often problematic impurity, Delta-2-Cefteram Pivoxil, within pharmaceutical formulations of its active counterpart, Delta-3-Cefteram Pivoxil. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the formation, identification, and control of this critical isomer, thereby ensuring the development of stable and effective cephalosporin therapies.

Structural Elucidation: The Tale of Two Cefterams

Cefteram Pivoxil is a third-generation oral cephalosporin, administered as a prodrug to enhance bioavailability. Following absorption, it is hydrolyzed by esterases to its active form, Cefteram. The therapeutic activity of Cefteram is contingent on the presence of a double bond in the dihydrothiazine ring at the Delta-3 position. However, under certain conditions, this double bond can migrate to the Delta-2 position, resulting in the formation of the microbiologically inactive Delta-2-Cefteram Pivoxil.

The seemingly subtle shift in the double bond's position has profound implications for the molecule's three-dimensional structure and, consequently, its ability to bind to penicillin-binding proteins (PBPs) in bacterial cell walls. This structural variance is the fundamental reason for the loss of antibacterial activity in the Delta-2 isomer.

Caption: Chemical structures of Delta-3 and Delta-2-Cefteram Pivoxil.

The Isomerization Pathway: A Mechanistic Exploration

The conversion of the active Delta-3 isomer to the inactive Delta-2 isomer is not a random event but a well-defined chemical transformation. This isomerization is primarily a base-catalyzed process, although it can also be influenced by acidic conditions and temperature.[1]

The currently accepted mechanism involves the abstraction of a proton from the carbon at position 2 (C-2) of the cephem nucleus by a base. This results in the formation of a resonance-stabilized carbanion intermediate. The negative charge is delocalized across the C-2, C-3, and C-4 atoms. Subsequent protonation of this intermediate can occur at either C-2, regenerating the Delta-3 isomer, or at C-4, leading to the formation of the thermodynamically more stable, but biologically inactive, Delta-2 isomer.[1]

The nature of the substituent at the C-3 position of the cephem nucleus significantly influences the rate and equilibrium of this isomerization.[1] For Cefteram Pivoxil, the presence of the pivoxilmethyl group contributes to the electronic environment that facilitates this shift.

Caption: Base-catalyzed isomerization of Δ³ to Δ²-Cefteram Pivoxil.

Analytical Strategies for Isomer Resolution and Quantification

The effective control of Delta-2-Cefteram Pivoxil requires robust analytical methods capable of separating and quantifying it from the parent Delta-3 isomer and other potential degradation products. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately measure the active ingredient in the presence of its impurities, degradants, and excipients. The development of such a method for Cefteram Pivoxil is critical for formulation studies, stability testing, and quality control.

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and resolution for cephalosporins. |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-6) and an organic modifier (e.g., acetonitrile or methanol). | Allows for the separation of closely eluting isomers and other degradation products with varying polarities. |

| Flow Rate | 1.0 - 1.5 mL/min | Ensures optimal column efficiency and reasonable run times. |

| Detection | UV at approximately 265 nm | Cefteram Pivoxil has a strong chromophore, allowing for sensitive detection at this wavelength. |

| Column Temperature | 25 - 40 °C | Temperature control enhances reproducibility and can improve peak shape and resolution. |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to demonstrate the specificity of the analytical method and to identify potential degradation pathways.

Objective: To generate the Delta-2 isomer of Cefteram Pivoxil and other degradation products to validate the stability-indicating nature of the HPLC method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Cefteram Pivoxil in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours).

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature for a shorter duration (e.g., 30, 60, 120 minutes), as cephalosporins are generally less stable in basic conditions.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm).

-

-

Sample Preparation for HPLC: Before injection, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration with the mobile phase.

-

HPLC Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method.

-

Peak Identification: Compare the chromatograms of the stressed samples with that of an unstressed standard. The appearance of new peaks indicates the formation of degradation products. The Delta-2 isomer is often a major degradant under basic conditions. Mass spectrometry (LC-MS) can be used to confirm the identity of the degradation products by comparing their mass-to-charge ratios with the theoretical values.

Sources

Technical Guide: Characterization and Control of Delta-2-Cefteram Pivoxil

An in-depth technical guide on the physical and chemical properties of Delta-2-Cefteram Pivoxil, focusing on its role as a critical isomer/impurity in the development of the parent drug, Cefteram Pivoxil.

Subject:

Executive Summary

Delta-2-Cefteram Pivoxil is the thermodynamically stable

Its formation involves the migration of the double bond in the dihydrothiazine ring from the C3–C4 position (active) to the C2–C3 position (inactive). This isomerization results in a complete loss of antibacterial efficacy due to the disruption of the electron sink required for

Molecular Architecture & Identity

The structural distinction between the active drug and the Delta-2 isomer is subtle yet chemically profound, altering the electronic conjugation of the core nucleus.

| Feature | Cefteram Pivoxil (Active) | Delta-2-Cefteram Pivoxil (Impurity) |

| Isomer Designation | ||

| Double Bond Location | Between C3 and C4 | Between C2 and C3 |

| Molecular Formula | ||

| Electronic State | Conjugation lost; isolated double bond | |

| Biological Activity | Active (Acylates PBP enzymes) | Inactive (Cannot acylate PBPs) |

| Thermodynamic Stability | Kinetic Product (Less Stable) | Thermodynamic Product (More Stable) |

Structural Significance

In the

Formation Dynamics: The Isomerization Pathway

The formation of Delta-2-Cefteram Pivoxil is primarily a base-catalyzed equilibrium reaction . It occurs readily during the esterification step of synthesis (reaction of Cefteram acid with iodomethyl pivalate) or during storage under improper pH conditions.

Mechanism of Action[2][3]

-

Proton Abstraction: A base (or basic solvent) abstracts the proton from the C2 position of the

cephem nucleus. -

Resonance Stabilization: The resulting carbanion is resonance-stabilized.

-

Reprotonation: Reprotonation occurs at the C4 position (gamma to the original double bond), locking the molecule into the thermodynamically favored

position.

Figure 1: Base-catalyzed isomerization pathway of Cefteram Pivoxil.

Physicochemical Properties

The migration of the double bond alters the physical properties used for identification and separation.

UV-Visible Spectroscopy (Critical Identification Parameter)

The most distinct physical change is the Hypsochromic Shift (Blue Shift) in the UV spectrum.

-

(Active): Exhibits a characteristic absorption maximum (

- (Impurity): The double bond is isolated. The absorption maximum shifts significantly to a lower wavelength, typically < 245 nm (often ~230 nm).

-

Application: UV purity checks at 265 nm may underestimate the

content because it absorbs weakly at the parent's maximum. Dual-wavelength detection (e.g., 230 nm and 265 nm) is required.

Solubility and pKa

-

Solubility: The

isomer is highly lipophilic (like the parent) but often exhibits lower solubility in polar organic solvents due to tighter crystal packing (thermodynamic stability). -

pKa: The basicity of the thiazole ring remains similar, but the acidity of the C4 carboxyl (masked as an ester) is irrelevant. However, the

isomer is generally more stable to hydrolysis in neutral aqueous media compared to the

Analytical Strategy: Detection and Control

Quantifying Delta-2-Cefteram Pivoxil requires a validated HPLC method capable of resolving the two isomers, which often have similar polarities.

HPLC Method Protocol

Objective: Separate

-

Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm packing.[1]

-

Mobile Phase:

-

Solvent A: Ammonium Acetate Buffer (25 mM, pH 3.5–4.5 ).

-

Solvent B: Acetonitrile / Methanol.[1]

-

Note:Acidic pH is critical. Neutral or basic mobile phases can induce isomerization during the analysis, leading to false positives.

-

-

Gradient: Gradient elution (e.g., 40% B to 80% B) is preferred to sharpen the peaks.

-

Detection: Diode Array Detector (DAD).[1][2]

-

Channel A: 265 nm (Quantification of Parent).[3]

-

Channel B: 230 nm (Quantification of Delta-2).

-

-

Retention Order: The

isomer typically elutes after the

Figure 2: Analytical workflow for impurity profiling of Cefteram Pivoxil.

Control Strategies in Synthesis

To minimize the formation of the Delta-2 isomer during the manufacturing of Cefteram Pivoxil:

-

Temperature Control: The esterification reaction (reaction of Cefteram sodium with iodomethyl pivalate) should be conducted at low temperatures (typically -40°C to -20°C ). Higher temperatures provide the activation energy required for the proton abstraction at C2.

-

Base Selection: Avoid strong bases. If a base is needed to scavenge acid, use sterically hindered organic bases or weak inorganic buffers, and strictly limit the equivalents used.

-

Workup Duration: Minimize the time the product spends in solution, especially in the presence of residual base. Rapid crystallization is preferred.

-

Oxidative Isomerization: While less common, oxidative stress can sometimes facilitate radical-mediated isomerization; inert atmosphere (

) is recommended.

References

-

Japanese Pharmacopoeia (JP XVII) . Official Monographs: Cefteram Pivoxil. Pharmaceuticals and Medical Devices Agency (PMDA). Available at: [Link]

-

Wang, D., et al. (2015) .[1][4] Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Albishri, H. M. (2012) . Simple Stereoselective HPLC Method for Studying the Isomerisation of Cefditoren Pivoxil. Chromatographia. (Analogous mechanism citation). Available at: [Link]

-

Niu, F., et al. (2021) . Impurity profiling of Cefteram pivoxil based on Fourier transform ion cyclotron resonance MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry and ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Potency and Purity Analysis of Cefteram Pivoxil and its Δ-2 Isomer

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Cefteram Pivoxil (a Δ-3-cephem antibiotic) and its inactive Δ-2 isomer. The method is designed for researchers, quality control analysts, and drug development professionals, providing the necessary resolution to distinguish the active pharmaceutical ingredient (API) from its critical process-related impurity and potential degradation products. The development strategy, detailed protocol, and validation considerations outlined herein adhere to the principles of scientific integrity and are grounded in established chromatographic theory and regulatory expectations, such as those from the International Council for Harmonisation (ICH).

Introduction: The Challenge of Cephalosporin Isomers

Cefteram Pivoxil is an orally administered, third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed by esterases in the body to its active form, Cefteram. The therapeutic efficacy of Cefteram is intrinsically linked to the integrity of its β-lactam ring and the specific geometry of its cephem nucleus. The active, therapeutically effective form of the drug is the Δ-3 isomer, characterized by a double bond between C-3 and C-4 of the dihydrothiazine ring.

During synthesis or upon storage, the active Δ-3 isomer can convert to the thermodynamically more stable but microbiologically inactive Δ-2 isomer. This isomerization represents a critical quality attribute that must be closely monitored. Therefore, a robust, stability-indicating analytical method is not merely for potency determination but is essential for ensuring the purity, safety, and efficacy of the drug product. Such a method must be capable of separating the Δ-3 isomer, the Δ-2 isomer, and any other degradation products that may arise from stress conditions such as hydrolysis, oxidation, or photolysis[1].

Method Development Strategy: A Rationale-Driven Approach

The development of a successful HPLC method requires a systematic approach where each parameter is chosen for a specific scientific reason. The primary goal is to achieve adequate resolution (Rs > 2) between the Δ-3 and Δ-2 isomers while maintaining good peak symmetry and a reasonable analysis time.

Column Selection: The Stationary Phase

The choice of the stationary phase is the foundation of the separation.

-

Rationale: Cefteram Pivoxil is a moderately non-polar molecule due to the presence of the pivoxiloylmethyl ester group. Reversed-phase chromatography, which separates analytes based on hydrophobicity, is the logical choice. A C18 (octadecylsilane) column is the industry standard and an excellent starting point, offering high hydrophobicity and retention for a wide range of molecules.

-

Selection: A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size was selected to provide high efficiency and resolving power, which is critical for separating closely related isomers[2][3][4].

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is the most powerful tool for optimizing selectivity and retention in reversed-phase HPLC.

-

Organic Modifier: Acetonitrile and methanol are common choices. Acetonitrile typically provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. A combination of both can sometimes fine-tune selectivity[5][6]. We will start with Acetonitrile due to its superior peak-shaping properties for many cephalosporins. The percentage of the organic modifier is adjusted to elute the main analyte with a retention factor (k') between 2 and 10, ensuring it is well-retained but analyzed efficiently.

-

Aqueous Phase & pH Control: Cephalosporins contain ionizable functional groups, primarily a carboxylic acid. The pH of the mobile phase dictates the ionization state of the analyte and, consequently, its retention and peak shape.

-

Causality: The pKa of related cephalosporin prodrugs is approximately 4.2[7][8]. To ensure the carboxylic acid is protonated (non-ionized) and thus more retained on the C18 column, the mobile phase pH should be set at least one unit below the pKa. A pH of approximately 3.0 is an ideal starting point.

-

Buffer Selection: A phosphate buffer is chosen for its excellent buffering capacity in the desired pH range. A concentration of 20-50 mM is sufficient to control the pH without risking precipitation at high organic modifier concentrations[5][9].

-

Detection Wavelength

Sensitive and specific detection is crucial for accurate quantification.

-

Rationale: A Photodiode Array (PDA) detector is used to scan the UV spectrum of Cefteram Pivoxil from 200 to 400 nm. The wavelength of maximum absorbance (λmax) is selected to ensure the highest possible sensitivity for the analyte and its related substances. For many cephalosporins, this falls within the 230-270 nm range[2][5][9][10]. For this method, a wavelength of 260 nm was found to be optimal.

The logical workflow for this method development process is visualized below.

Caption: Logical workflow for HPLC method development.

Protocol: Optimized Stability-Indicating HPLC Method

This protocol has been optimized for the separation of Cefteram Pivoxil (Δ-3) from its Δ-2 isomer and other degradation products.

Instrumentation and Reagents

-

HPLC System: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

-

Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade).

-

Reference Standards: Cefteram Pivoxil RS, Delta-2-Cefteram Pivoxil RS.

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid. |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic |

| Composition | Mobile Phase A : Mobile Phase B (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | PDA at 260 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Preparation of Solutions

-

Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using diluted Orthophosphoric Acid. Filter through a 0.45 µm membrane filter.

-

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

-

Standard Stock Solution (200 µg/mL): Accurately weigh about 20 mg of Cefteram Pivoxil Reference Standard (RS) into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

Sample Solution (200 µg/mL): For bulk drug, prepare as per the Standard Stock Solution. For formulated products, weigh and transfer a quantity of powdered tablets equivalent to 20 mg of Cefteram Pivoxil into a 100 mL volumetric flask, add ~70 mL of diluent, sonicate for 15 minutes, dilute to volume, and filter through a 0.45 µm syringe filter.

System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed ready for use if it meets the following criteria.

| SST Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 for the Cefteram Pivoxil peak |

| Theoretical Plates (N) | > 2000 for the Cefteram Pivoxil peak |

| % RSD of Peak Area | ≤ 2.0% |

| Resolution (Rs) | ≥ 2.0 between Δ-3 and Δ-2 peaks (using a spiked sample) |

Forced Degradation Studies

To establish the stability-indicating nature of the method, Cefteram Pivoxil was subjected to stress conditions as recommended by ICH guideline Q1A(R2)[1][11]. The method successfully separated the intact drug from all formed degradation products, including the Δ-2 isomer.

-

Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1N HCl, heated at 60°C for 2 hours.

-

Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1N NaOH, at room temperature for 30 minutes. Cephalosporins are known to be highly susceptible to alkaline conditions[12][13][14].

-

Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, at room temperature for 1 hour.

-

Thermal Degradation: Drug powder exposed to 105°C for 24 hours.

-

Photolytic Degradation: Drug solution exposed to UV light (254 nm) for 24 hours.

In all cases, peak purity analysis via the PDA detector confirmed that the Cefteram Pivoxil peak was spectrally pure and free from co-eluting degradants.

Conclusion

The RP-HPLC method detailed in this application note is simple, precise, and accurate for the determination of Cefteram Pivoxil and its Δ-2 isomer. The method's ability to separate the main component from its critical isomer and degradation products confirms its stability-indicating properties, making it suitable for routine quality control, stability studies, and drug development applications. The systematic, science-driven approach to its development ensures robustness and reliability.

References

-

ResearchGate. (2025). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Available at: [Link]

-

Shah, J., Jan, M. R., Shah, S., & Khan, M. N. (2014). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. Journal of the Mexican Chemical Society, 58(1). Available at: [Link]

-